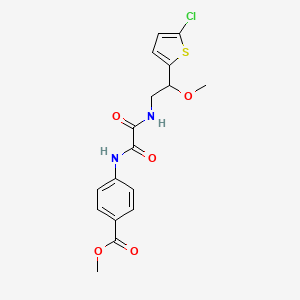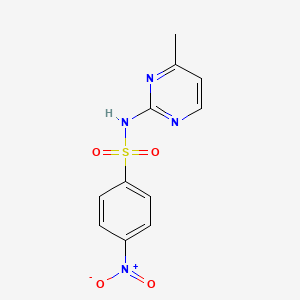
N-(4-methylpyrimidin-2-yl)-4-nitrobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methylpyrimidin-2-yl)-4-nitrobenzenesulfonamide, also known as MPN, is an organic compound that has been extensively studied for its potential as a therapeutic agent. MPN belongs to the class of sulfonamide drugs, which are widely used in the treatment of bacterial infections. In recent years, MPN has gained attention for its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells.
Mechanism Of Action
The exact mechanism of action of N-(4-methylpyrimidin-2-yl)-4-nitrobenzenesulfonamide is not fully understood. However, it is believed that N-(4-methylpyrimidin-2-yl)-4-nitrobenzenesulfonamide exerts its anticancer effects by inhibiting the activity of enzymes involved in DNA synthesis and repair. This leads to the accumulation of DNA damage and ultimately, cell death.
Biochemical And Physiological Effects
N-(4-methylpyrimidin-2-yl)-4-nitrobenzenesulfonamide has been shown to have a number of biochemical and physiological effects. In addition to its anticancer activity, N-(4-methylpyrimidin-2-yl)-4-nitrobenzenesulfonamide has been shown to have anti-inflammatory and antiviral properties. N-(4-methylpyrimidin-2-yl)-4-nitrobenzenesulfonamide has also been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs and other xenobiotics.
Advantages And Limitations For Lab Experiments
N-(4-methylpyrimidin-2-yl)-4-nitrobenzenesulfonamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high degree of purity. N-(4-methylpyrimidin-2-yl)-4-nitrobenzenesulfonamide is also stable under a wide range of conditions, making it suitable for use in a variety of experiments. However, N-(4-methylpyrimidin-2-yl)-4-nitrobenzenesulfonamide has some limitations. It is relatively insoluble in water, which can make it difficult to work with in aqueous solutions. Additionally, N-(4-methylpyrimidin-2-yl)-4-nitrobenzenesulfonamide has a relatively short half-life, which can make it difficult to study its effects over longer periods of time.
Future Directions
There are several areas of future research that could be explored with N-(4-methylpyrimidin-2-yl)-4-nitrobenzenesulfonamide. One area of interest is the development of more potent and selective analogs of N-(4-methylpyrimidin-2-yl)-4-nitrobenzenesulfonamide. Another area of interest is the investigation of the potential of N-(4-methylpyrimidin-2-yl)-4-nitrobenzenesulfonamide as an antiviral agent. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-methylpyrimidin-2-yl)-4-nitrobenzenesulfonamide and its potential as a therapeutic agent for cancer and other diseases.
Synthesis Methods
The synthesis of N-(4-methylpyrimidin-2-yl)-4-nitrobenzenesulfonamide involves the reaction of 4-nitrobenzenesulfonyl chloride with 4-methylpyrimidin-2-amine in the presence of a base such as triethylamine. This reaction yields N-(4-methylpyrimidin-2-yl)-4-nitrobenzenesulfonamide as a yellow crystalline solid with a high degree of purity.
Scientific Research Applications
N-(4-methylpyrimidin-2-yl)-4-nitrobenzenesulfonamide has been extensively studied for its potential as an anticancer agent. Several studies have shown that N-(4-methylpyrimidin-2-yl)-4-nitrobenzenesulfonamide can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. N-(4-methylpyrimidin-2-yl)-4-nitrobenzenesulfonamide has also been shown to have antitumor activity in animal models of cancer.
properties
IUPAC Name |
N-(4-methylpyrimidin-2-yl)-4-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O4S/c1-8-6-7-12-11(13-8)14-20(18,19)10-4-2-9(3-5-10)15(16)17/h2-7H,1H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDPNLPBBDUFJTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylpyrimidin-2-yl)-4-nitrobenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

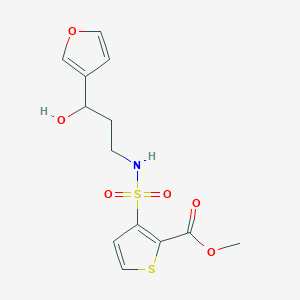

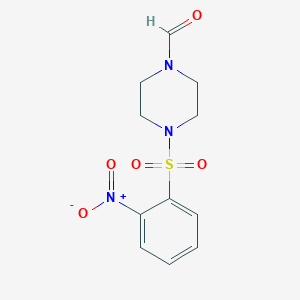
![N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2559452.png)

![Ethyl 2-(benzo[d]isoxazol-3-ylmethylsulfonamido)thiazole-4-carboxylate](/img/structure/B2559455.png)
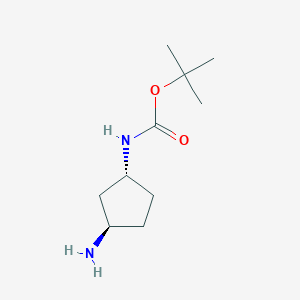
![8-allyl-3-(4-bromobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2559457.png)
![7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2559458.png)
![2-Chloro-N-[2-[(2,4-dimethylphenyl)sulfonylamino]-1-phenylethyl]propanamide](/img/structure/B2559460.png)
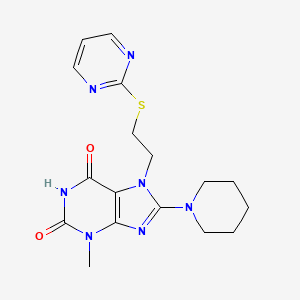
![N-(3,5-dimethylphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2559463.png)
![3-[Benzyl(methyl)sulfamoyl]-4-methoxybenzoic acid](/img/structure/B2559464.png)
